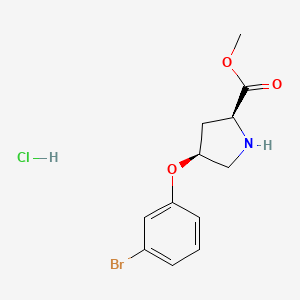
5-Methyl-2-(trifluoromethyl)phenylacetonitrile
Descripción general
Descripción
5-Methyl-2-(trifluoromethyl)phenylacetonitrile (5-MTPN) is a chemical compound that has recently been studied for its potential applications in the field of scientific research. 5-MTPN is a versatile, low-cost, and safe precursor for the synthesis of various organic and inorganic compounds. It is a white solid with a melting point of 77°C and a boiling point of 136°C. It is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Aplicaciones Científicas De Investigación
Catalysis and Pharmaceutical Intermediates : The compound is used in the synthesis of mono-methylated products of phenyl acetonitrile, which are in demand for the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen, Ibuprofen, and Naproxen. Notably, a study by Molleti and Yadav (2017) introduced a novel catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, an important pharmaceutical intermediate (Molleti & Yadav, 2017).
Organic Synthesis : It also plays a role in the synthesis of various polyazaheterocyclic compounds, as described in research by Tennant (1967) and Sutherland & Tennant (1974), where it's used in the formation of complex ring systems in organic chemistry (Tennant, 1967), (Sutherland & Tennant, 1974).
Material Science : In the field of material science, Chen, Su, and Hsiao (2020) discussed the synthesis and characterization of fluorinated polyimides derived from similar compounds, highlighting the role of such compounds in developing materials with improved properties like optical transparency and moisture adsorption (Chen, Su, & Hsiao, 2020).
Analytical Chemistry : In analytical chemistry, Koóš and Mosher (1993) studied α-Amino-α-trifluoromethyl-phenylacetonitrile for the 19F NMR determination of enantiomeric purity of acids, demonstrating its utility in analytical methodologies (Koóš & Mosher, 1993).
Propiedades
IUPAC Name |
2-[5-methyl-2-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-7-2-3-9(10(11,12)13)8(6-7)4-5-14/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMNXWTULYNSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(4-Methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1421099.png)





![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)



